Bevurogant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

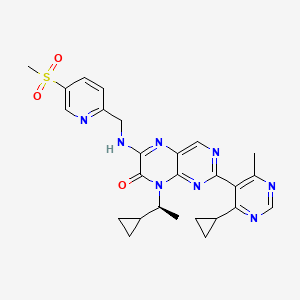

Structure

3D Structure

Propriétés

IUPAC Name |

8-[(1S)-1-cyclopropylethyl]-2-(4-cyclopropyl-6-methylpyrimidin-5-yl)-6-[(5-methylsulfonylpyridin-2-yl)methylamino]pteridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O3S/c1-14-21(22(17-6-7-17)31-13-30-14)23-29-12-20-25(33-23)34(15(2)16-4-5-16)26(35)24(32-20)28-10-18-8-9-19(11-27-18)38(3,36)37/h8-9,11-13,15-17H,4-7,10H2,1-3H3,(H,28,32)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVHIBHBDCYLDI-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)C(C)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)[C@@H](C)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817773-66-2 | |

| Record name | Bevurogant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817773662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-((S)-1-Cyclopropyl-ethyl)-2-(4-cyclopropyl-6-methyl-pyrimidin-5-yl)-6-[(5-methanesulfonyl-pyridin-2-ylmethyl)-amino]-8H-pteridin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVUROGANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874HVK11I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of RORγt in Chronic Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, has emerged as a linchpin in the orchestration of chronic inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt drives the production of a cascade of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. Consequently, RORγt has become a highly sought-after therapeutic target for the development of novel small molecule inhibitors aimed at mitigating the debilitating effects of these chronic conditions. This technical guide provides an in-depth exploration of the core biology of RORγt, its intricate signaling pathways, and its established role in various inflammatory diseases. Furthermore, it presents a compilation of quantitative data on RORγt expression and the efficacy of its inhibitors, alongside detailed experimental protocols for key assays used in RORγt research and drug discovery.

RORγt: The Master Regulator of Th17 Cell Differentiation and Function

RORγt is a specific isoform of the RORγ gene and is predominantly expressed in immune cells.[1][2] Its primary role is to govern the differentiation of naïve CD4+ T cells into the Th17 lineage, a distinct subset of T helper cells critical for host defense against certain pathogens but also a key driver of autoimmune pathology.[3][4] Upon activation by cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), a signaling cascade is initiated that culminates in the expression and activation of RORγt.[3]

Once expressed, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, thereby initiating their transcription. Key target genes of RORγt include those encoding for the signature cytokines of Th17 cells:

-

IL-17A and IL-17F: These cytokines are potent inducers of inflammation, acting on various cell types to stimulate the production of other pro-inflammatory mediators, chemokines, and matrix metalloproteinases that contribute to tissue damage.

-

IL-22: This cytokine primarily targets epithelial cells, where it can have both protective and pathogenic roles depending on the inflammatory context.

-

IL-23 Receptor (IL-23R): Upregulation of the IL-23R by RORγt is crucial for the stabilization and expansion of the Th17 cell population, creating a positive feedback loop that sustains the inflammatory response.

-

Chemokine Receptors (e.g., CCR6): These receptors guide the migration of Th17 cells to sites of inflammation, such as the skin in psoriasis or the synovium in rheumatoid arthritis.

Beyond Th17 cells, RORγt is also expressed in other immune cell populations, including γδ T cells and type 3 innate lymphoid cells (ILC3s), which are also significant producers of IL-17 and contribute to the inflammatory milieu in various tissues.

Signaling Pathways Modulating RORγt Activity

The expression and activity of RORγt are tightly regulated by a complex network of signaling pathways, offering multiple points for therapeutic intervention.

Upstream Signaling Inducing RORγt Expression

The differentiation of Th17 cells and the subsequent induction of RORγt are initiated by a combination of cytokine signals. The primary drivers are TGF-β and IL-6, which activate the STAT3 signaling pathway. Activated STAT3, in conjunction with other transcription factors like IRF4 and BATF, directly binds to the promoter of the RORC gene, initiating the transcription of RORγt. The pro-inflammatory cytokine IL-23, while not essential for the initial differentiation, plays a critical role in the expansion and stabilization of the Th17 phenotype by further activating STAT3 and maintaining high levels of RORγt expression.

Downstream Transcriptional Regulation by RORγt

Once activated, RORγt translocates to the nucleus and, in concert with other transcription factors, binds to the ROREs of target genes. This recruitment of the transcriptional machinery leads to the production of Th17-associated cytokines and effector molecules.

Role of RORγt in Chronic Inflammatory Diseases

The dysregulation of the RORγt/Th17 axis is a common feature across a spectrum of chronic inflammatory diseases.

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Th17 cells and their products, particularly IL-17A and IL-22, are central to its pathogenesis. Studies have shown a significant increase in the expression of both RORγt and IL-17A in psoriatic skin lesions compared to healthy skin. RORγt-expressing γδ T cells and ILC3s are also key contributors to the inflammatory cascade in the skin.

Rheumatoid Arthritis (RA)

RA is a systemic autoimmune disease that primarily affects the joints, leading to synovial inflammation and destruction of cartilage and bone. Th17 cells are found in abundance in the synovial fluid and tissue of RA patients. IL-17A produced by these cells stimulates synovial fibroblasts, osteoclasts, and chondrocytes to produce inflammatory mediators and enzymes that contribute to joint damage.

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The RORγt/Th17 pathway plays a complex role in IBD. While Th17 cells can contribute to mucosal inflammation, they are also involved in maintaining the intestinal barrier function. The precise role of targeting RORγt in IBD is an area of active investigation.

Multiple Sclerosis (MS)

MS is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration. Th17 cells are key players in the initiation and progression of MS, as they can cross the blood-brain barrier and promote inflammation within the CNS.

Quantitative Data on RORγt Expression and Inhibition

The following tables summarize key quantitative data from various studies, highlighting the therapeutic potential of targeting RORγt.

Table 1: RORγt Expression in Chronic Inflammatory Diseases

| Disease | Tissue/Cell Type | RORγt Expression Change (vs. Healthy Control) | Reference(s) |

| Psoriasis | Skin Lesions | Significantly Increased mRNA levels | |

| Rheumatoid Arthritis | Synovial Tissue | Increased expression in FLS and T cells | |

| Multiple Sclerosis | CNS Lesions (EAE model) | Increased Th17 cell infiltration |

Table 2: In Vitro Efficacy of RORγt Inhibitors

| Compound | Assay Type | Cell Type | IC50 (nM) | Reference(s) |

| JNJ-54271074 | RORγt-driven transcription (reporter) | HEK-293T | 0.009 µM (9 nM) | |

| S18-000003 | RORγt-GAL4 reporter assay | Not Specified | 29 | |

| S18-000003 | Human Th17 differentiation | Human Naïve CD4+ T cells | 13 | |

| Compound 1 (imidazopyridine) | IL-17A secretion | Human Polarized Th17 cells | 56 | |

| A213 | Human Th17 differentiation | Human Naïve CD4+ T cells | 4 | |

| GSK805 derivative (compound 6) | Not Specified | Not Specified | 62 | |

| VTP-938 | RORγ inhibition | Not Specified | 0.9 |

Table 3: In Vivo Efficacy of RORγt Inhibitors in Animal Models

| Disease Model | Animal | Compound | Administration | Key Finding(s) | Reference(s) |

| Collagen-Induced Arthritis (CIA) | Mouse | JNJ-54271074 | Oral | Dose-dependent suppression of joint inflammation. | |

| Imiquimod-induced psoriasis-like skin inflammation | Mouse | Compound 3 (indazole-containing) | Oral | Significant reduction in ear thickening and Th17-cytokine gene expression. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | RORγt inhibitors | Oral (twice daily) | Protection from disease development. | |

| IL-23 driven psoriatic arthritis | Mouse | RORγt antagonist | Not Specified | Significant amelioration of psoriasis, arthritis, and colitis. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in RORγt research.

Luciferase Reporter Assay for RORγt Transcriptional Activity

This assay is a common method to screen for and characterize RORγt inhibitors.

Principle: A reporter plasmid is constructed where the expression of a luciferase gene is driven by a promoter containing ROREs. Cells are co-transfected with this reporter plasmid and an expression plasmid for RORγt. In the presence of an active RORγt, luciferase is produced, which can be quantified by measuring luminescence after the addition of a substrate. RORγt inhibitors will reduce the luciferase signal in a dose-dependent manner.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells with a RORE-luciferase reporter plasmid and a RORγt expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (RORγt inhibitor) or vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer according to the manufacturer's protocol.

-

If a Renilla luciferase control was used, measure its activity in the same wells.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

References

- 1. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]

- 2. rupress.org [rupress.org]

- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Bevurogant's Impact on the IL-17 Production Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of bevurogant (also known as cedirogant (B3325134) and BI 730357), a small molecule inhibitor targeting the Interleukin-17 (IL-17) production pathway. This document outlines the core signaling cascade, presents quantitative data on the compound's efficacy, details relevant experimental methodologies, and visualizes the key pathways and workflows. While development of this compound was discontinued (B1498344) due to preclinical findings, the data and mechanisms described herein remain valuable for the broader understanding of RORγt inhibition.[1]

The IL-23/IL-17 Signaling Axis: A Core Inflammatory Pathway

The IL-23/IL-17 signaling axis is a critical driver of inflammation and is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis.[1][2] The pathway is initiated by the cytokine IL-23, which promotes the differentiation and maintenance of T helper 17 (Th17) cells. These specialized T cells are the primary producers of IL-17A, a potent pro-inflammatory cytokine.[3]

Upon activation, Th17 cells release IL-17A, which in turn acts on various cell types, such as keratinocytes in the skin. This interaction triggers the production of other inflammatory mediators, creating a positive feedback loop that sustains the inflammatory response characteristic of diseases like psoriasis.[3] The central role of this pathway is underscored by the clinical success of monoclonal antibodies that neutralize IL-17 or its upstream activator, IL-23.

Mechanism of Action: this compound as a RORγt Inverse Agonist

This compound is an orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).

The Role of RORγt and STAT3 in Th17 Differentiation

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process governed by a network of transcription factors. Key cytokines, such as IL-6 and TGF-β, initiate this differentiation by activating the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) translocates to the nucleus and, along with other factors, induces the expression of RORγt.

RORγt is considered the "master regulator" of Th17 cells. It is both necessary and sufficient for driving the Th17 genetic program. Once expressed, RORγt directly binds to the promoter regions of genes encoding key Th17 effector cytokines, including IL17A, IL17F, and IL22, thereby driving their transcription and subsequent protein production.

This compound's Inhibition of RORγt Activity

As an inverse agonist, this compound binds to the ligand-binding domain (LBD) of the RORγt protein. This binding event alters the conformation of the receptor, leading to the dismissal of co-activator proteins and the recruitment of co-repressor proteins. This modulation effectively silences the transcriptional activity of RORγt. By inhibiting RORγt, this compound directly prevents the transcription of RORγt-dependent genes, leading to a significant reduction in the production of IL-17A and other pro-inflammatory cytokines like IL-17F and IL-22. This mechanism offers a distinct therapeutic strategy compared to the neutralization of downstream cytokines by monoclonal antibodies.

Quantitative Analysis of this compound's Effect on IL-17A Production

Phase I clinical studies involving this compound (cedirogant) provided key pharmacodynamic data on its ability to inhibit IL-17A production. The primary method for this assessment was an ex vivo whole blood stimulation assay, which measures the capacity of the drug to suppress cytokine release in a physiologically relevant environment.

| Parameter | Value | Assay Type | Source |

| Half-Maximal Inhibitory Concentration (IC50) | 0.56 mg/L | Ex vivo IL-17A Inhibition | |

| Maximum Inhibition (Imax) | 76% (0.76) | Ex vivo IL-17A Inhibition |

These model-estimated values demonstrate that this compound achieves a saturable, concentration-dependent inhibition of IL-17A production. The data from these studies were used to establish a direct relationship between this compound exposure and its biomarker effect, which informed dose selection for later-stage trials.

Experimental Protocols

The following sections detail the methodologies for assessing the inhibitory effect of compounds like this compound on IL-17 production.

Representative Protocol: Ex Vivo Human Whole Blood IL-17A Inhibition Assay

Disclaimer: The following is a representative protocol based on standard methodologies for assessing RORγt inhibitors. The precise protocol used in the cedirogant Phase I trials is not publicly available.

Objective: To determine the potency (IC50) of a test compound (e.g., this compound) in inhibiting the production of IL-17A from stimulated immune cells in human whole blood.

Materials:

-

Freshly drawn human whole blood (using heparin as an anticoagulant).

-

Test compound (this compound) stock solution in DMSO.

-

RPMI 1640 culture medium.

-

Stimulant: CytoStim, anti-CD3/CD28 antibodies, or Concanavalin A (ConA) plus IL-23.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

IL-17A ELISA kit.

-

Plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium. A typical final concentration range might span from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Blood Dilution: Dilute fresh human whole blood with RPMI 1640 medium.

-

Plating: Add the diluted blood to the wells of a 96-well plate.

-

Compound Addition: Add the prepared serial dilutions of this compound or vehicle control to the appropriate wells.

-

Stimulation: Add the T-cell stimulant (e.g., anti-CD3/CD28 antibodies) to all wells except for the unstimulated negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

-

ELISA: Quantify the concentration of IL-17A in the collected plasma samples using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Plot the IL-17A concentration against the log of the this compound concentration. Use a four-parameter logistic regression model to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the IL-17A production.

Conclusion

This compound is a selective RORγt inverse agonist that effectively suppresses the IL-17 production pathway by inhibiting the master transcriptional regulator of Th17 cells. Quantitative analyses from Phase I studies demonstrate its potent, dose-dependent inhibition of IL-17A, a key cytokine in the pathophysiology of psoriasis and other inflammatory diseases. The mechanism involves direct binding to RORγt, preventing the transcription of Th17 signature cytokines. Although its clinical development has been halted, the study of this compound has provided significant insights into the therapeutic potential of targeting RORγt with orally available small molecules for the treatment of Th17-mediated autoimmune disorders.

References

- 1. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study Details Page [abbvieclinicaltrials.com]

The Therapeutic Potential of Bevurogant (BI 730357) in Psoriasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of Bevurogant (BI 730357), an orally administered small-molecule inhibitor of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), in the context of psoriasis. This document outlines the underlying scientific rationale, summarizes key clinical findings, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in the mechanism of action.

Introduction: Targeting the IL-23/Th17 Axis with RORγt Inhibition

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be a critical driver of psoriasis pathogenesis.[2] RORγt is a nuclear receptor and transcription factor that plays a pivotal role in the differentiation and function of Th17 cells, which are primary producers of pro-inflammatory cytokines such as IL-17A and IL-17F.[2] These cytokines, in turn, act on keratinocytes to promote the characteristic features of psoriatic plaques.

This compound is a novel RORγt antagonist designed to inhibit this key transcriptional regulator, thereby aiming to reduce the production of pathogenic cytokines and ameliorate the inflammatory cascade in psoriasis.[3]

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist to RORγt. By binding to this transcription factor, it prevents the recruitment of co-activators necessary for the expression of target genes, most notably those encoding for IL-17A and IL-17F. The inhibition of the RORγt pathway is expected to lead to a reduction in Th17 cell activity and a subsequent decrease in the inflammatory response characteristic of psoriasis.

References

Unraveling the Selectivity Profile of Bevurogant for RORγt: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of Bevurogant (BI 730357), a potent antagonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive understanding of this compound's specificity for its intended target.

Core Selectivity Data

This compound has been engineered for high selectivity towards RORγt, a master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22).

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been assessed through a series of biochemical and cell-based assays. The following table summarizes the key quantitative data available in the public domain.

| Target | Assay Type | Result (IC50) | Reference |

| RORγt (functional) | Human Whole Blood Assay (IL-17 Inhibition) | 140 nM | [1] |

| RORγt (functional) | Human PBMC Assay (IL-22 Inhibition) | 43 nM | [1] |

| RORα | Not specified | Acceptable selectivity profile | [1] |

| RORβ | Not specified | Acceptable selectivity profile | [1] |

| Liver X Receptor-α (LXRα) | Nuclear Receptor Panel | 10 µM | [1] |

| Broad Receptor & Kinase Panel | Off-target screening | No significant activity detected |

While specific IC50 or Ki values for this compound against RORα and RORβ are not publicly available, preclinical pharmacology data indicate an acceptable selectivity profile against these closely related isoforms. The significantly higher IC50 value for LXRα, another nuclear receptor, further underscores the selectivity of this compound for RORγt.

RORγt Signaling Pathway and Point of Intervention

This compound exerts its therapeutic effect by antagonizing RORγt, thereby inhibiting the downstream signaling cascade that leads to the production of key pro-inflammatory cytokines. The following diagram illustrates this pathway.

Experimental Protocols for Selectivity Assessment

The determination of a compound's selectivity profile involves a tiered approach, progressing from biochemical assays to more physiologically relevant cellular and in vivo models. Below are generalized methodologies for key experiments relevant to the characterization of a RORγt antagonist like this compound.

Biochemical Assays: Ligand Binding and Coactivator Recruitment

a) Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the RORγt Ligand Binding Domain (LBD).

-

Reagents:

-

Recombinant human RORγt-LBD

-

Radioligand (e.g., [3H]-25-hydroxycholesterol)

-

Test compound (this compound) at various concentrations

-

Scintillation cocktail

-

Assay buffer

-

-

Procedure:

-

Incubate a fixed concentration of RORγt-LBD and radioligand with serially diluted test compound in a 96-well plate.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand via filtration through a glass fiber filter mat.

-

Wash the filters to remove non-specific binding.

-

Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

-

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a compound to disrupt the interaction between RORγt-LBD and a coactivator peptide.

-

Reagents:

-

GST-tagged RORγt-LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., from SRC1) (acceptor fluorophore)

-

Test compound (this compound)

-

Assay buffer

-

-

Procedure:

-

Add the test compound, GST-RORγt-LBD, and Tb-anti-GST antibody to a 384-well plate and incubate.

-

Add the fluorescein-labeled coactivator peptide.

-

Incubate to allow for binding.

-

Excite the donor fluorophore (Terbium) at ~340 nm.

-

Measure the emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor, due to FRET).

-

The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates that the test compound is inhibiting the RORγt-coactivator interaction.

-

Determine the IC50 from a dose-response curve.

-

Cellular Assays: Functional Antagonism

a) RORγt-Gal4 Reporter Gene Assay

This assay assesses the functional antagonist activity of a compound in a cellular context.

-

Cell Line: A human cell line (e.g., HEK293) co-transfected with two plasmids:

-

A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt-LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

-

-

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates that the compound is acting as an antagonist of RORγt.

-

Calculate the IC50 value.

-

b) Human Whole Blood/PBMC Cytokine Release Assay

This ex vivo assay measures the inhibition of cytokine production in a more physiologically relevant system.

-

Sample: Freshly drawn human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).

-

Procedure:

-

Pre-incubate the whole blood or PBMCs with various concentrations of the test compound.

-

Stimulate the cells with a cocktail that induces Th17 differentiation and cytokine production (e.g., anti-CD3/anti-CD28 antibodies, IL-23).

-

Incubate for a defined period (e.g., 48-72 hours).

-

Collect the plasma or cell culture supernatant.

-

Measure the concentration of IL-17 and/or IL-22 using an immunoassay (e.g., ELISA or HTRF).

-

Determine the IC50 for the inhibition of cytokine release.

-

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity of a RORγt antagonist.

Conclusion

The available data robustly demonstrate that this compound is a potent and selective antagonist of RORγt. Its high functional potency in inhibiting the production of the key pro-inflammatory cytokines IL-17 and IL-22, combined with a favorable selectivity profile against other nuclear receptors and a broader panel of kinases and receptors, underscores its potential as a targeted oral therapeutic for Th17-mediated autoimmune diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel RORγt modulators.

References

Preliminary In Vitro Studies with Bevurogant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevurogant (BI 730357) is a potent and selective antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor, RORγt is essential for the differentiation and function of T helper 17 (Th17) cells, which are pivotal drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interleukin-22 (IL-22). This document provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.

Core Mechanism of Action

This compound functions as a direct antagonist of the RORγt nuclear receptor. By binding to the ligand-binding domain of RORγt, it prevents the recruitment of co-activators necessary for gene transcription. This inhibitory action leads to a downstream reduction in the expression of RORγt target genes, most notably those encoding the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. This targeted suppression of the Th17 pathway forms the basis of this compound's therapeutic potential in treating inflammatory disorders.

Quantitative In Vitro Pharmacology

The following table summarizes the key quantitative data from preliminary in vitro pharmacological profiling of this compound. These assays demonstrate its potency in cell-based systems and provide an initial assessment of its selectivity and potential for drug-drug interactions.

| Assay Type | Target/Endpoint | Cell System | IC50 Value |

| Functional Cellular Assay | IL-17 Production | Human Whole Blood | 140 nM[1] |

| Functional Cellular Assay | RORγ-mediated IL-22 Production | Human PBMCs | 43 nM[1] |

| Off-Target Activity | Liver X receptor-α (LXRα) | Not Specified | 10 µM[1] |

| CYP Inhibition Panel | Cytochrome P450 Isoforms | Not Specified | > 23 µM[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

Human Whole Blood Assay for IL-17 Inhibition

This assay measures the ability of a compound to inhibit the production of IL-17 from immune cells within a complex, physiologically relevant environment.

-

Materials:

-

Heparinized whole blood from healthy human donors.

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-Glutamine, and Penicillin-Streptomycin).

-

Stimulants: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.

-

This compound (or test compound) dissolved in DMSO and serially diluted.

-

Human IL-17A ELISA kit.

-

-

Protocol:

-

Collect fresh human whole blood into heparin-containing tubes.

-

Within 2 hours of collection, dilute the blood 1:1 with complete RPMI-1640 medium.

-

Dispense 180 µL of the diluted blood into each well of a 96-well plate.

-

Add 10 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-stimulant control.

-

Pre-incubate the plate at 37°C, 5% CO₂ for 1 hour.

-

Add 10 µL of the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the no-stimulant control.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

-

Carefully collect the plasma supernatant.

-

Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of IL-17A inhibition against the log concentration of this compound.

-

Human PBMC Assay for IL-22 Production

This assay uses isolated Peripheral Blood Mononuclear Cells (PBMCs) to assess the compound's effect on cytokine production from a purified immune cell population, often under Th17 polarizing conditions.

-

Materials:

-

Human PBMCs isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Complete RPMI-1640 medium.

-

Th17 polarizing cocktail: anti-CD3/anti-CD28 antibodies, anti-IFNγ, anti-IL-4, IL-1β, IL-6, and IL-23.

-

This compound (or test compound) dissolved in DMSO and serially diluted.

-

Human IL-22 ELISA kit.

-

-

Protocol:

-

Isolate PBMCs from fresh human blood.

-

Resuspend PBMCs in complete RPMI-1640 medium and count the cells. Adjust the cell density to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO).

-

Add 50 µL of the 4X Th17 polarizing cocktail to each well.

-

Incubate the plate for 3-5 days at 37°C, 5% CO₂.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Collect the cell-free supernatant.

-

Quantify the concentration of IL-22 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of IL-22 inhibition against the log concentration of this compound.

-

Conclusion

The preliminary in vitro data for this compound demonstrate its potent and selective antagonism of the RORγt receptor. The compound effectively inhibits the production of key pro-inflammatory cytokines IL-17 and IL-22 in human primary cell-based assays at nanomolar concentrations. Furthermore, initial profiling suggests a favorable selectivity and a low potential for CYP-mediated drug interactions. These findings establish a strong rationale for the continued development of this compound as a novel, oral therapeutic agent for the treatment of Th17-mediated autoimmune and inflammatory diseases.

References

Bevurogant's Impact on Cytokine Expression in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevurogant (BI 730357) is a potent and selective oral antagonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor responsible for the differentiation and function of T helper 17 (Th17) cells, a crucial lineage of lymphocytes implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively modulates the expression of pro-inflammatory cytokines, positioning it as a promising therapeutic agent for Th17-mediated disorders such as psoriasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cytokine expression in immune cells, and detailed experimental protocols for evaluating RORγt inhibitors.

Introduction: The Role of RORγt and Th17 Cells in Inflammation

The IL-23/Th17 signaling axis is a critical pathway in the inflammatory cascade underlying many autoimmune diseases.[1] Naïve CD4+ T cells, upon stimulation with cytokines such as transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6), differentiate into Th17 cells. This differentiation is driven by the master transcriptional regulator, RORγt.[2]

Activated Th17 cells are prolific producers of a range of pro-inflammatory cytokines, including:

-

IL-17A and IL-17F: These signature cytokines of Th17 cells act on various cell types, including keratinocytes and fibroblasts, to induce the production of other inflammatory mediators, chemokines, and antimicrobial peptides.

-

IL-22: This cytokine primarily targets epithelial cells, promoting their proliferation and production of antimicrobial peptides. While it has a role in tissue repair, its dysregulation can contribute to the hyperplasia seen in conditions like psoriasis.

-

Other pro-inflammatory cytokines: Th17 cells can also produce other cytokines such as TNF-α and GM-CSF, further amplifying the inflammatory response.

Given the central role of RORγt in driving the Th17-mediated inflammatory response, its inhibition presents a compelling therapeutic strategy for a variety of autoimmune and inflammatory conditions.

Mechanism of Action of this compound

This compound is a small molecule antagonist that binds to the ligand-binding domain of RORγt. This binding event prevents the recruitment of coactivators necessary for the transcription of RORγt target genes. Consequently, this compound effectively suppresses the differentiation of Th17 cells and inhibits the production of Th17-associated pro-inflammatory cytokines.

dot

Caption: this compound's Mechanism of Action.

Quantitative Data on Cytokine Inhibition by this compound

Preclinical studies have demonstrated the potent inhibitory effect of this compound on the production of key Th17-associated cytokines. The following table summarizes the available quantitative data.

| Cytokine | Immune Cell Type/Matrix | Assay Type | IC50 | Reference |

| IL-17 | Human Whole Blood | Not Specified | 140 nM | [1] |

| IL-22 | Human PBMCs | RORγ-mediated production | 43 nM | [1] |

IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

These data indicate that this compound is a potent inhibitor of IL-17 and IL-22 production in human immune cells. The lower IC50 value for IL-22 inhibition in PBMCs suggests a particularly strong effect on this cytokine in this cell population.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of RORγt inhibitors like this compound on cytokine expression.

In Vitro Th17 Differentiation and Cytokine Analysis

This protocol describes the differentiation of human naïve CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production following treatment with a RORγt inhibitor.

dot

Caption: Experimental Workflow for Th17 Differentiation.

Materials:

-

Ficoll-Paque PLUS

-

Human Naïve CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

-

Anti-CD3/CD28 T cell activator beads

-

Recombinant human cytokines: TGF-β, IL-6, IL-1β, IL-23

-

This compound (or other RORγt inhibitor)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Brefeldin A (Golgi transport inhibitor)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4, IL-17A, IL-22, etc.

-

ELISA or Luminex kits for cytokine quantification

Protocol:

-

Isolation of Naïve CD4+ T Cells:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naïve CD4+ T cells (CD4+CD45RA+) from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.

-

-

Cell Culture and Th17 Differentiation:

-

Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL.

-

Add anti-CD3/CD28 T cell activator beads at a bead-to-cell ratio of 1:1.

-

Add the Th17 polarizing cytokine cocktail to the following final concentrations: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-1β (10 ng/mL), and IL-23 (20 ng/mL).

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

-

-

Analysis of Secreted Cytokines:

-

After the incubation period, centrifuge the plate and collect the cell-free supernatants.

-

Quantify the concentration of secreted cytokines (e.g., IL-17A, IL-17F, IL-22, TNF-α, IFN-γ) in the supernatants using ELISA or a multiplex bead-based immunoassay (Luminex).

-

-

Intracellular Cytokine Staining and Flow Cytometry:

-

For the last 4-6 hours of culture, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) to block cytokine secretion.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercially available kit.

-

Perform intracellular staining for cytokines of interest (e.g., IL-17A, IL-22).

-

Analyze the stained cells by flow cytometry to determine the percentage of cytokine-producing cells within the CD4+ T cell population.

-

Human Whole Blood Assay for Cytokine Inhibition

This assay provides a more physiologically relevant system to assess the effect of a compound on cytokine production in the context of all blood cell components.

Protocol:

-

Blood Collection:

-

Collect fresh human whole blood from healthy donors into heparinized tubes.

-

-

Compound Treatment and Stimulation:

-

Aliquot the whole blood into 96-well plates.

-

Add serial dilutions of this compound or vehicle control.

-

Stimulate the blood with a suitable stimulus to induce Th17 cytokine production (e.g., a combination of anti-CD3 antibody and a superantigen like Staphylococcal enterotoxin B (SEB), or a cocktail of cytokines like IL-1β and IL-23).

-

-

Incubation and Plasma Collection:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Centrifuge the plates and collect the plasma.

-

-

Cytokine Analysis:

-

Measure the levels of cytokines (e.g., IL-17A, IL-22) in the plasma using ELISA or Luminex assays.

-

Conclusion

This compound, as a potent RORγt antagonist, demonstrates a clear mechanism of action that translates to the inhibition of key pro-inflammatory cytokines central to the pathogenesis of Th17-mediated diseases. The quantitative data, though currently limited in scope, confirms its activity in suppressing IL-17 and IL-22 production in human immune cells. The experimental protocols outlined in this guide provide a robust framework for the further evaluation of this compound and other RORγt inhibitors, facilitating continued research and development in this promising therapeutic area. As more data from preclinical and clinical studies become available, a more comprehensive understanding of this compound's impact on the broader cytokine network will emerge, further elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Bevurogant in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevurogant (also known as BI 730357) is a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells critical for host defense against certain pathogens. However, dysregulated Th17 cell activity and the excessive production of their signature cytokine, Interleukin-17 (IL-17), are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, making it a valuable tool for in vitro studies aimed at understanding and modulating inflammatory responses.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Th17 cell differentiation and function.

Data Presentation

Table 1: In Vitro Potency of this compound (BI 730357)

| Assay Type | Cell System | Readout | IC50 (nM) | Reference |

| Human Whole Blood Assay | Human Whole Blood | IL-17 Inhibition | 140 | [1] |

| RORγ-mediated Cytokine Production | Human PBMCs | IL-22 Inhibition | 43 | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the RORγt signaling pathway and a general experimental workflow for testing this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (BI 730357) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

T Cell Cytotoxicity Assay

Purpose: To determine the non-toxic concentration range of this compound for subsequent functional assays.

Materials:

-

Purified CD4+ T cells or a relevant T cell line (e.g., Jurkat)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound serial dilutions

-

Cell viability reagent (e.g., MTT, Resazurin, or a live/dead stain for flow cytometry)

-

Plate reader or flow cytometer

Protocol:

-

Seed T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.

-

At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the concentration range that does not significantly impact cell viability.

In Vitro Human Th17 Cell Differentiation Assay

Purpose: To evaluate the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

96-well flat-bottom tissue culture plates

-

Anti-human CD3 and anti-human CD28 antibodies

-

Recombinant human cytokines: TGF-β, IL-6, IL-23, IL-1β

-

Anti-human IL-4 and anti-human IFN-γ antibodies

-

Complete RPMI-1640 medium

-

This compound serial dilutions

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.

-

Cell Isolation: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the isolated naive CD4+ T cells in complete RPMI medium and seed them in the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.

-

Treatment: Add anti-human CD28 antibody (e.g., 1-2 µg/mL) to all wells. Add the Th17 polarizing cytokine cocktail (e.g., TGF-β (10 ng/mL), IL-6 (25 ng/mL), IL-23 (20 ng/mL), IL-1β (10 ng/mL)) and neutralizing antibodies (anti-IL-4 and anti-IFN-γ, both at 10 µg/mL).

-

Add serial dilutions of this compound (or vehicle control) to the wells. A suggested concentration range based on known IC50 values is 1 nM to 1 µM.

-

Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

-

Analysis: After incubation, the effect of this compound on Th17 differentiation can be assessed by IL-17A ELISA and intracellular flow cytometry.

IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)

Purpose: To quantify the concentration of secreted IL-17A in the cell culture supernatant.

Materials:

-

Human IL-17A ELISA kit

-

Cell culture supernatants from the Th17 differentiation assay

-

Microplate reader

Protocol:

-

Carefully collect the cell culture supernatants from the Th17 differentiation assay.

-

Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.

-

Perform the IL-17A ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-17A in each sample based on the standard curve.

-

Plot the IL-17A concentration against the this compound concentration to determine the IC50 value.

RORγt Reporter Gene Assay

Purpose: To directly measure the antagonist activity of this compound on RORγt-mediated transcription.

Materials:

-

A suitable host cell line (e.g., HEK293T or Jurkat)

-

Expression vector for a GAL4-RORγt (LBD) fusion protein

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the host cell line with the GAL4-RORγt expression vector and the luciferase reporter vector.

-

Seed the transfected cells into a 96-well plate.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.

-

Incubate for 18-24 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Western Blot for RORγt and Downstream Signaling

Purpose: To analyze the effect of this compound on the protein levels of RORγt and the phosphorylation status of key signaling molecules like STAT3.

Materials:

-

Harvested cells from the Th17 differentiation assay

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-RORγt, anti-STAT3, anti-phospho-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the harvested cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for the Administration of Bevurogant in an Imiquimod-Induced Psoriasis Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and significant infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[1][2][3] Imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist, is widely used to induce a psoriasis-like skin inflammation in mice that closely mimics the human disease phenotype, including erythema, scaling, and epidermal thickening (acanthosis).[4][5] This model is dependent on the IL-23/IL-17 axis and serves as a robust platform for the preclinical evaluation of novel therapeutics.

Bevurogant (BI 730357) is an orally administered antagonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17A and IL-17F. By inhibiting RORγt, this compound aims to suppress the Th17-mediated inflammatory cascade, presenting a targeted therapeutic strategy for psoriasis. These application notes provide a detailed protocol for evaluating the efficacy of this compound in the well-established imiquimod-induced psoriasis mouse model.

Signaling Pathway: The IL-23/Th17 Axis and RORγt Inhibition

The diagram below illustrates the central role of the IL-23/Th17 signaling pathway in the pathogenesis of psoriasis and the mechanism of action for RORγt inhibitors like this compound.

Caption: IL-23/Th17 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model Protocol

This protocol is adapted from the widely used method first described by van der Fits et al. and is suitable for inducing a robust psoriasis-like phenotype.

Materials:

-

Mice: 8-12 week old BALB/c or C57BL/6 mice.

-

Imiquimod Cream: 5% Imiquimod cream (e.g., Aldara®).

-

Control Cream: A control cream without the active ingredient (e.g., a base cream like Lanette cream).

-

Electric clippers and depilatory cream.

-

Calipers for thickness measurements (e.g., Mitutoyo).

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

-

Hair Removal: Two days prior to the first imiquimod application, shave the dorsal back skin of the mice using electric clippers. The following day, apply a depilatory cream for a short duration to remove remaining fur, then gently rinse with water and pat dry.

-

Group Allocation: Randomly divide mice into experimental groups (e.g., Naive, Vehicle + IMQ, this compound + IMQ). A minimum of 8 mice per group is recommended for statistical power.

-

Imiquimod Application:

-

For 5 to 8 consecutive days, topically apply 62.5 mg of 5% imiquimod cream (containing 3.125 mg of active imiquimod) to the shaved back skin.

-

Optionally, a smaller amount (e.g., 20-25 mg) can be applied to one ear to assess ear thickness as an additional endpoint.

-

The control group should receive a daily topical application of the control cream.

-

-

Daily Monitoring: Throughout the experiment, monitor the mice daily for:

-

Body weight.

-

Clinical signs of inflammation (erythema, scaling, thickness) using a modified Psoriasis Area and Severity Index (PASI) scoring system (see Table 1).

-

Ear and/or back skin thickness using calipers.

-

This compound Administration Protocol (Representative)

As specific preclinical data for this compound in this model is not publicly available, this protocol is based on general practices for oral RORγt inhibitors. Dose-ranging studies are recommended.

Materials:

-

This compound (BI 730357).

-

Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% w/v Methocel).

-

Oral gavage needles.

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. Prepare fresh daily or according to compound stability data.

-

Administration Schedule:

-

Begin oral administration of this compound or vehicle one day prior to the first imiquimod application (Day -1) and continue daily throughout the study period (until Day 5 or 8).

-

Alternatively, administration can begin concurrently with the first imiquimod application (Day 0).

-

-

Dosage and Administration:

-

Administer this compound via oral gavage at the desired dose levels (e.g., 10, 30, 100 mg/kg).

-

The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

-

The vehicle control group should receive an equivalent volume of the vehicle.

-

Experimental Workflow

The following diagram provides a visual overview of the complete experimental timeline.

Caption: A typical experimental workflow from animal preparation to endpoint analysis.

Data Presentation and Endpoint Analysis

A comprehensive evaluation of this compound's efficacy involves multiple quantitative assessments.

Clinical Scoring (PASI)

The severity of the induced skin inflammation is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale from 0 to 4.

Table 1: Modified PASI Scoring System for Mice

| Score | Erythema (Redness) | Scaling | Thickness (Induration) |

|---|---|---|---|

| 0 | None | None | None |

| 1 | Slight | Slight | Slight |

| 2 | Moderate | Moderate | Moderate |

| 3 | Marked | Marked | Marked |

| 4 | Severe | Severe | Severe |

The total PASI score is the sum of the individual scores (maximum of 12).

Quantitative Endpoint Data (Representative)

The following tables present representative data that could be expected from a successful study, demonstrating the dose-dependent efficacy of a RORγt inhibitor.

Table 2: Effect of this compound on Imiquimod-Induced Skin Thickness

| Treatment Group | Ear Thickness (mm, Day 5) | Back Skin Thickness (mm, Day 5) |

|---|---|---|

| Naive (No IMQ) | 0.15 ± 0.02 | 0.51 ± 0.04 |

| Vehicle + IMQ | 0.45 ± 0.05 | 1.25 ± 0.11 |

| This compound (10 mg/kg) + IMQ | 0.38 ± 0.04* | 1.05 ± 0.09* |

| This compound (30 mg/kg) + IMQ | 0.29 ± 0.03** | 0.82 ± 0.07** |

| This compound (100 mg/kg) + IMQ | 0.21 ± 0.02*** | 0.65 ± 0.05*** |

*Values are represented as Mean ± SEM. Statistical significance vs. Vehicle + IMQ group: *p<0.05, **p<0.01, **p<0.001.

Table 3: Effect of this compound on Total PASI Score

| Treatment Group | Total PASI Score (Day 5) |

|---|---|

| Naive (No IMQ) | 0.0 ± 0.0 |

| Vehicle + IMQ | 9.5 ± 0.8 |

| This compound (10 mg/kg) + IMQ | 7.8 ± 0.7* |

| This compound (30 mg/kg) + IMQ | 5.2 ± 0.6** |

| This compound (100 mg/kg) + IMQ | 2.5 ± 0.4*** |

*Values are represented as Mean ± SEM. Statistical significance vs. Vehicle + IMQ group: *p<0.05, **p<0.01, **p<0.001.

Histological and Molecular Analysis

At the end of the study, skin and blood samples should be collected for further analysis.

-

Histology: Skin samples should be fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining. This allows for the quantification of epidermal thickness (acanthosis) and assessment of immune cell infiltration.

-

Quantitative PCR (qPCR): RNA can be extracted from skin samples to measure the gene expression of key inflammatory cytokines. This provides mechanistic insight into the drug's effect on the target pathway.

Table 4: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Skin

| Treatment Group | Relative Il17a mRNA Expression | Relative Il23a mRNA Expression |

|---|---|---|

| Naive (No IMQ) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| Vehicle + IMQ | 15.2 ± 2.5 | 12.5 ± 2.1 |

| This compound (30 mg/kg) + IMQ | 6.8 ± 1.1** | 7.1 ± 1.3** |

| This compound (100 mg/kg) + IMQ | 2.5 ± 0.5*** | 3.2 ± 0.7*** |

*Values are represented as fold change relative to the Naive group (Mean ± SEM). Statistical significance vs. Vehicle + IMQ group: **p<0.01, **p<0.001.

The imiquimod-induced psoriasis mouse model is an essential tool for the in vivo screening and mechanistic evaluation of anti-psoriatic drugs. The protocols and endpoints described here provide a comprehensive framework for assessing the therapeutic potential of the RORγt inhibitor this compound. A successful study would demonstrate a dose-dependent reduction in clinical signs of psoriasis (PASI score, skin thickness), which is correlated with a decrease in epidermal hyperproliferation and a significant suppression of the IL-23/IL-17 signaling axis at the molecular level.

References

- 1. biocytogen.com [biocytogen.com]

- 2. Orchestrated Cytokines Mediated by Biologics in Psoriasis and Its Mechanisms of Action [mdpi.com]

- 3. Cytokines in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: In Vitro Th17 Differentiation Assay with a RORγt Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

T helper 17 (Th17) cells are a distinct subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] These cells are crucial for host defense against extracellular bacteria and fungi. However, dysregulation and over-activation of the Th17 pathway are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2]

The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[1][3] This signaling cascade culminates in the expression of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is both necessary and sufficient for driving the Th17 genetic program, making it a highly attractive therapeutic target for inflammatory disorders.

RORγt antagonists are small molecules that bind to the ligand-binding domain of RORγt, inhibiting its transcriptional activity. This leads to a reduction in the expression of key Th17 signature genes, including IL-17A, IL-17F, and IL-22, thereby suppressing the pro-inflammatory functions of Th17 cells. This application note provides a detailed protocol for an in vitro human Th17 differentiation assay to evaluate the efficacy of RORγt antagonists.

Assay Principle and Workflow

This assay quantifies the inhibitory effect of a compound on the differentiation of human naive CD4+ T cells into IL-17A-producing Th17 cells. Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions. These conditions include T-cell receptor (TCR) stimulation (via anti-CD3 and anti-CD28 antibodies) and a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23, and IL-1β). The RORγt antagonist is added at varying concentrations at the start of the culture. After several days, the differentiation into Th17 cells is quantified by measuring the frequency of IL-17A-producing cells via intracellular flow cytometry and the concentration of secreted IL-17A in the culture supernatant by ELISA. A potent RORγt inhibitor will demonstrate a dose-dependent reduction in both metrics.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Th17 differentiation signaling pathway and point of inhibition by a RORγt antagonist.

Caption: Experimental workflow for the Th17 differentiation assay with a RORγt antagonist.

Materials and Reagents

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from a fresh buffy coat or cryopreserved PBMCs.

-

Media and Buffers:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

HEPES

-

2-Mercaptoethanol

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS)

-

-

Cell Isolation:

-

Ficoll-Paque PLUS

-

Naive CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection)

-

-

Cell Culture Plates: 96-well flat-bottom tissue culture plates

-

Antibodies and Cytokines:

-

Anti-human CD3 antibody (for coating)

-

Anti-human CD28 antibody (soluble)

-

Recombinant human TGF-β1

-

Recombinant human IL-6

-

Recombinant human IL-23

-

Recombinant human IL-1β

-

Anti-human IFN-γ antibody

-

Anti-human IL-4 antibody

-

-

RORγt Antagonist and Vehicle Control:

-

RORγt antagonist of interest

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Cell Stimulation (for intracellular staining):

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

-

Flow Cytometry:

-

Fixable Viability Dye

-

Anti-human CD4 antibody (e.g., FITC, PE, APC)

-

Anti-human IL-17A antibody (e.g., PE, APC)

-

Fixation/Permeabilization Buffer Kit

-

-

ELISA: Human IL-17A ELISA Kit

Experimental Protocol

Part 1: Isolation of Naive CD4+ T Cells

-

PBMC Isolation: Isolate PBMCs from a fresh human buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from the PBMCs using a magnetic bead-based negative selection kit. The purity of the isolated naive CD4+ T cells (CD4+CD45RA+CCR7+) should be >90% as assessed by flow cytometry.

Part 2: In Vitro Th17 Differentiation

-

Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody at 2 µg/mL in sterile PBS. Add 100 µL per well and incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash each well twice with 200 µL of sterile PBS.

-

Compound Preparation: Prepare serial dilutions of the RORγt antagonist in complete RPMI medium. A typical starting concentration for a potent inhibitor might be 1 µM, followed by 1:3 or 1:5 serial dilutions. Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the antagonist.

-

Cell Plating: Resuspend the isolated naive CD4+ T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

Culture Setup: To each well of the anti-CD3 coated plate, add the following in order:

-

50 µL of the RORγt antagonist dilution or vehicle control.

-

50 µL of the Th17 polarizing cytokine cocktail. The final concentrations should be:

-

Anti-human CD28 antibody: 2 µg/mL

-

TGF-β1: 2.25 ng/mL

-

IL-6: 30 ng/mL

-

IL-23: 30 ng/mL

-

IL-1β: 20 ng/mL

-

Anti-IFN-γ antibody: 1 µg/mL

-

Anti-IL-4 antibody: 2.5 µg/mL

-

-

100 µL of the naive CD4+ T cell suspension (1 x 10^5 cells/well).

-

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

Part 3: Analysis of Th17 Differentiation

A. IL-17A ELISA

-

On the day of analysis, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C or proceed immediately with the IL-17A ELISA according to the manufacturer's protocol.

B. Intracellular Flow Cytometry

-

Restimulation: Resuspend the cell pellets in 200 µL of complete RPMI medium containing PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Monensin at 3 µM).

-

Incubate for 4-5 hours at 37°C.

-

Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain for cell viability using a fixable viability dye.

-

Perform surface staining with anti-human CD4 antibody for 20 minutes at 4°C.

-

Wash the cells, then fix and permeabilize them using a commercial kit.

-

Perform intracellular staining with anti-human IL-17A antibody for 30 minutes at 4°C.

-

-

Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on live, single CD4+ T cells and then quantifying the percentage of IL-17A+ cells.

Data Presentation

The quantitative data from the assay can be summarized in the following table. The results should demonstrate a dose-dependent inhibition of Th17 differentiation by the RORγt antagonist.

| RORγt Antagonist Conc. (µM) | % IL-17A+ Cells (Flow Cytometry) | Secreted IL-17A (pg/mL) (ELISA) | % Inhibition of IL-17A Secretion |

| 0 (Vehicle Control) | 25.4 ± 3.1 | 4850 ± 520 | 0 |

| 0.001 | 22.1 ± 2.8 | 4125 ± 480 | 15.0 |

| 0.01 | 15.3 ± 2.2 | 2870 ± 350 | 40.8 |

| 0.1 | 5.8 ± 1.1 | 1150 ± 180 | 76.3 |

| 1 | 1.2 ± 0.4 | 250 ± 60 | 94.8 |

Data are representative and presented as mean ± standard deviation.

Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory activity of RORγt antagonists on human Th17 cell differentiation. By quantifying both the percentage of IL-17A-producing cells and the amount of secreted IL-17A, this assay offers a comprehensive evaluation of compound efficacy. The use of primary human cells enhances the translational relevance of the findings for drug development programs targeting Th17-mediated autoimmune and inflammatory diseases.

References

Application Notes and Protocols: Bevurogant in Experimental Autoimmune Encephalomyelitis (EAE)

For research use only. Not for use in diagnostic procedures.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS).[1][2][3] The pathogenesis of EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, which infiltrate the CNS and orchestrate an inflammatory cascade leading to demyelination, axonal damage, and progressive paralysis.[4][5]